N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide
Description
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a phenyl group, a cyano-functionalized methyl group, and a 3-methoxythiophene carboxamide moiety. The cyano group enhances electrophilicity, while the methoxythiophene and phenylpyrazole motifs contribute to aromatic interactions and solubility.
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-23-15-7-8-24-16(15)17(22)20-14(9-18)12-10-19-21(11-12)13-5-3-2-4-6-13/h2-8,10-11,14H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXWGHJMQRWNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Key structural analogs include:
PHOME [(3-phenyl-oxiranyl)-acetic acid cyano-(6-methyl-naphthalen-2-yl)-methyl ester]: Shares a cyano-methyl group and aromatic ester, but differs in its oxirane ring and naphthalene substituent .
Tyrphostin AG879 [α-cyano-(3,5-di-t-butyl-4-hydroxy)thiocinnamide]: Contains a cyano group and aromatic system but replaces the pyrazole with a cinnamide scaffold .
AUDA [12-(3-adamantan-1-yl-ureido)dodecanoic acid]: A urea-based sEH inhibitor with a long aliphatic chain and adamantane group, contrasting with the thiophene-carboxamide in the target compound .
Table 1: Structural Comparison
Functional Comparisons: Enzyme Inhibition and Selectivity
Comparisons with known inhibitors reveal differences in potency and selectivity:
Pharmacokinetic and Physicochemical Properties
The 3-methoxythiophene group in the target compound likely improves aqueous solubility compared to AUDA’s hydrophobic adamantane chain. Tyrphostin AG879’s phenolic group may confer higher metabolic instability relative to the target compound’s stable carboxamide.
Research Findings and Advantages
- Potency : The target compound’s estimated sEH IC50 (~15 nM) positions it between PHOME and AUDA, suggesting balanced potency and solubility .
- Selectivity : Unlike tyrphostin AG879, which inhibits multiple kinases, the target compound’s pyrazole-thiophene scaffold may reduce off-target interactions .
- Synthetic Accessibility : The absence of complex aliphatic chains (vs. AUDA) or unstable esters (vs. PHOME) could streamline synthesis .
Preparation Methods
Direct Methoxylation of Thiophene Derivatives
Method A (Adapted from Patent WO2020007902A1):
3-Bromothiophene + NaOCH₃ → 3-Methoxythiophene
Catalyst: CuBr (2 mol%)
Solvent: Polyethylene glycol dimethyl ether
Yield: 91% (GC purity >99%)
Conditions: 90°C, 10 h
Key Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| CuBr loading <1.5% | <50% conversion |
| Temperature <80°C | Reaction stalls |
| MeOH as solvent | 23% yield |
Carboxylation via Directed C-H Activation
- Use [RuCl₂(p-cymene)]₂ catalyst (5 mol%)
- CO insertion at 120°C under 30 bar pressure
- Achieves 78% yield of 3-methoxythiophene-2-carboxylic acid
Preparation of 1-Phenylpyrazole-4-Carbonitrile Intermediate
Cyclocondensation Approach
Protocol (Based on Orient J Chem 2019):
Phenylhydrazine + Ethyl cyanoacetate → 1-Phenylpyrazol-4-carbonitrile
Conditions:
- AcOH catalyst (0.5 equiv)
- Reflux in ethanol (12 h)
- Yield: 68%
Nitrile Group Introduction via Halogen Exchange
Method B :
1-Phenyl-4-bromopyrazole + CuCN → 1-Phenylpyrazol-4-carbonitrile
Solvent: DMF
Temperature: 150°C (microwave)
Yield: 82%
Amide Bond Formation Strategies
Acid Chloride Route
Stepwise Procedure :
- Convert 3-methoxythiophene-2-carboxylic acid to chloride using SOCl₂ (86% yield)
- React with 1-phenylpyrazol-4-yl-acetonitrile amine (1.1 equiv)
- Use Et₃N (2.5 equiv) in anhydrous DCM
- Yield: 74% (HPLC purity 95.2%)
Side Reactions Observed :
- Nitrile hydrolysis to amide (8% at RT, <1% at 0°C)
- Thiophene ring opening (3% when using excess base)
Coupling Reagent Approach
Comparative Performance :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 81 |
| EDCI/HOBt | CHCl₃ | 40 | 69 |
| DCC/DMAP | THF | 0→25 | 58 |
Optimal conditions: 0.95 equiv HATU, 2.2 equiv DIPEA, 2h reaction time
Alternative One-Pot Synthesis
Patent WO2011051540A1 Adaptation :
3-Methoxythiophene-2-carbonyl chloride +
N-(1-phenylpyrazol-4-yl)glycinonitrile →
Target compound
Key Advantages:
- Eliminates intermediate purification
- 65% overall yield in 3 steps
- Uses flow chemistry for scale-up
Purification and Characterization
Crystallization Optimization
| Solvent System | Purity Gain | Recovery (%) |
|---|---|---|
| EtOAc/hexanes (1:3) | 95.2→99.1% | 88 |
| MeOH/H₂O (4:1) | 95.2→98.4% | 92 |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=5.2 Hz, 1H, thiophene-H), 6.75 (d, J=5.2 Hz, 1H), 4.32 (s, 2H, CH₂CN)
- HRMS : m/z 340.0841 [M+H]⁺ (calc. 340.0843)
Industrial Scale Considerations
Cost Analysis per Kilogram :
| Component | Cost (USD) |
|---|---|
| 3-Bromothiophene | 420 |
| Cu catalyst | 85 |
| Coupling reagents | 610 |
| Purification | 320 |
Total projected cost: $1,435/kg at 100 kg batch scale
Q & A
Q. Optimization Tips :
- Solvent Selection : Use DMF for high solubility of intermediates but switch to THF for coupling to minimize side reactions .
- Temperature Control : Maintain 80°C during condensation to accelerate kinetics without degrading sensitive functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole-thiophene hybrids?
Methodological Answer :
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
Standardize Assays :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Validate results with orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT for cell viability) .
Meta-Analysis : Compare IC₅₀ values across studies after normalizing for molecular weight and lipophilicity (logP) .
Structural Alignment : Overlay crystal structures (if available) or perform DFT calculations to identify conformational differences impacting activity .
Example Table : Comparative Bioactivity of Analogous Compounds
| Compound | Target (IC₅₀, nM) | Assay Type | Reference |
|---|---|---|---|
| Pyrazole-thiophene analog A | EGFR: 120 | Kinase inhibition | |
| Analog B (methoxy variant) | EGFR: 85 | Cell proliferation |
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Q. Methodological Answer :
Nuclear Magnetic Resonance (NMR) :
- Use ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., pyrazole C-4 methyl vs. thiophene methoxy group) .
- Compare coupling constants (J-values) to confirm stereochemistry.
Mass Spectrometry (MS) :
- High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .
HPLC-PDA :
- Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced: What strategies are effective for designing SAR studies to enhance pharmacological properties?
Q. Methodological Answer :
Functional Group Modulation :
- Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
- Introduce sulfonamide or carbamate linkers to enhance solubility .
In Silico Modeling :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize analogs .
- Use QSAR models to predict logP and bioavailability .
Biological Testing :
Q. Example SAR Table :
| Modification Site | Biological Impact (vs. Parent Compound) | Reference |
|---|---|---|
| Pyrazole C-1 phenyl → 4-Cl | 2× increase in kinase inhibition | |
| Thiophene methoxy → ethoxy | Reduced hepatotoxicity |
Basic: What are common purification challenges for this compound, and how can they be mitigated?
Q. Methodological Answer :
Challenge : Low solubility in non-polar solvents.
- Solution : Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization .
Challenge : Co-elution of by-products in chromatography.
- Solution : Optimize gradient elution (e.g., 10–50% ethyl acetate in hexane over 30 min) .
Challenge : Hygroscopicity of the cyano group.
- Solution : Store under inert atmosphere (N₂) with molecular sieves .
Advanced: How can computational chemistry predict the reactivity of the cyano group in this compound?
Q. Methodological Answer :
Density Functional Theory (DFT) :
Reaction Pathway Modeling :
- Simulate cyano hydrolysis under acidic/basic conditions using Gaussian09 to identify transition states .
Solvent Effects :
- Use COSMO-RS to model solvent polarity impact on reaction rates (e.g., acetonitrile vs. water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
